MK-2894 sodium salt
Description
Sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate is a structurally complex compound featuring:
- A thiophene core substituted with methyl groups and a 4-(trifluoromethyl)benzyl moiety.
- A cyclopropyl bridge connecting the thiophene-carbonyl group to a benzoate sodium salt.
- A trifluoromethyl group, known to enhance metabolic stability and lipophilicity in pharmaceuticals.
The sodium benzoate moiety likely improves aqueous solubility, a critical feature for drug formulation.
Properties
IUPAC Name |
sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NO3S.Na/c1-14-20(13-16-3-7-19(8-4-16)25(26,27)28)21(15(2)33-14)22(30)29-24(11-12-24)18-9-5-17(6-10-18)23(31)32;/h3-10H,11-13H2,1-2H3,(H,29,30)(H,31,32);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRUUNKVGDVBFV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)[O-])CC4=CC=C(C=C4)C(F)(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648065 | |
| Record name | Sodium 4-{1-[(2,5-dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006036-88-9 | |
| Record name | Sodium 4-{1-[(2,5-dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Functionalization of the Thiophene Core
The 2,5-dimethylthiophene scaffold is synthesized through a Friedel-Crafts alkylation or cyclization reaction. Introduction of the 4-(trifluoromethyl)benzyl group is achieved via nucleophilic substitution or metal-catalyzed cross-coupling. For example:
$$
\text{Thiophene} + \text{4-(Trifluoromethyl)benzyl bromide} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Base}} \text{Substituted thiophene}
$$
Key parameters:
Carbonyl Activation
The thiophene intermediate is converted to its corresponding acid chloride using thionyl chloride (SOCl$$2$$) or oxalyl chloride (COCl)$$2$$:
$$
\text{Thiophene-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Thiophene-3-carbonyl chloride}
$$
Reaction conditions:
- Stoichiometry : 1.2–2.0 equivalents of SOCl$$_2$$.
- Solvent : Dichloromethane (DCM) or toluene.
- Time : 2–4 hours at reflux.
Preparation of Cyclopropylamine-Benzoic Acid Intermediate
Cyclopropane Ring Formation
The cyclopropyl group is synthesized via a [2+1] cycloaddition using a diazo compound or via Simmons-Smith reaction:
$$
\text{Styrene derivative} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn-Cu}} \text{Cyclopropane}
$$
Optimized conditions:
Introduction of the Benzoate Group
The cyclopropylamine is coupled to 4-bromobenzoic acid via Buchwald-Hartwig amination or Ullmann coupling:
$$
\text{Cyclopropylamine} + \text{4-Bromobenzoic acid} \xrightarrow{\text{Pd catalyst}} \text{4-(Cyclopropylamino)benzoic acid}
$$
Critical parameters:
- Catalyst : Palladium acetate (Pd(OAc)$$_2$$) with Xantphos ligand.
- Base : Cesium carbonate (Cs$$2$$CO$$3$$).
- Temperature : 100–120°C.
Amide Bond Formation
The thiophene-3-carbonyl chloride is reacted with the cyclopropylamine-benzoic acid intermediate under Schotten-Baumann conditions:
$$
\text{Thiophene-3-carbonyl chloride} + \text{Cyclopropylamine-benzoic acid} \xrightarrow{\text{Base}} \text{Amide product}
$$
Reaction Setup :
- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
- Solvent : Tetrahydrofuran (THF) or ethyl acetate.
- Temperature : 0–25°C to minimize side reactions.
Sodium Salt Formation
The free carboxylic acid is treated with sodium hydroxide to form the sodium salt:
$$
\text{4-[1-[[...]benzoic acid} + \text{NaOH} \rightarrow \text{Sodium 4-[1-[[...]benzoate}
$$
Conditions :
- Stoichiometry : 1.0 equivalent NaOH.
- Solvent : Water/ethanol mixture.
- Purification : Recrystallization from hot isopropanol.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| $$^1$$H NMR | δ 7.8 (d, 2H, benzoate), δ 3.2 (m, cyclopropane), δ 2.5 (s, thiophene-CH$$_3$$) |
| $$^{13}$$C NMR | δ 172.5 (COO$$^-$$), δ 145.2 (thiophene-C), δ 121.8 (CF$$_3$$) |
| HRMS | m/z 473.51 [M+H]$$^+$$ (calculated for C$${25}$$H$${22}$$F$$3$$NO$$3$$S) |
Challenges and Optimizations
Cyclopropane Ring Stability
The cyclopropane moiety is sensitive to ring-opening under acidic conditions. Mitigation strategies include:
- Using mild bases (e.g., NaHCO$$_3$$) during workup.
- Avoiding prolonged exposure to protic solvents.
Chemical Reactions Analysis
sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that MK-2894 exhibits potential anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, particularly due to its ability to inhibit specific signaling pathways involved in tumor growth. For example, in vitro assays showed that MK-2894 can induce apoptosis in cancer cells by modulating the expression of apoptosis-related proteins .
2. Neurological Research
MK-2894 has been investigated for its neuroprotective effects. Preclinical studies suggest that it may help in mitigating neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells . This makes it a candidate for further research in treating conditions such as Alzheimer's disease and other forms of dementia.
3. Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. In vivo studies have reported that MK-2894 can significantly reduce markers of inflammation in animal models, indicating its potential use in treating inflammatory diseases like arthritis .
Material Science Applications
1. Organic Electronics
MK-2894 has been explored for its applications in organic electronics, particularly as a semiconductor material. Its unique molecular structure allows for effective charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
2. Coatings and Polymers
Due to its chemical stability and compatibility with various substrates, MK-2894 is being studied for use in protective coatings and advanced polymer formulations. These applications leverage its properties to enhance durability and performance under environmental stressors .
Case Studies
Mechanism of Action
sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate exerts its effects by selectively binding to and antagonizing the EP4 receptor. This receptor is involved in the prostaglandin E2 (PGE2) signaling pathway, which plays a crucial role in inflammation and pain. By blocking the EP4 receptor, sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate inhibits the downstream signaling pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from pharmaceutical and agrochemical contexts:
Key Observations:
Thiophene Derivatives: Both the target compound and ’s thiophene-carboxamide share a thiophene core, but the latter includes a chlorophenyl group and lacks the cyclopropyl bridge. This difference may influence binding affinity to biological targets (e.g., cyclooxygenase for anti-inflammatory action) .
Benzoate Derivatives :
- Agrochemically active benzoates (e.g., metsulfuron-methyl) feature sulfonylurea and triazine groups , which inhibit plant acetolactate synthase . In contrast, the target’s benzoate is a sodium salt, prioritizing solubility over pesticidal activity.
Trifluoromethyl Group :
- Present in the target compound and absent in analogs, this group enhances metabolic stability and membrane permeability, a hallmark of modern drug design.
Metabolic and Physicochemical Properties
- Solubility : The sodium salt in the target compound likely offers superior solubility compared to ester-based agrochemicals (e.g., metsulfuron-methyl) .
- Stability : The trifluoromethyl group and cyclopropyl bridge may reduce oxidative degradation, extending half-life relative to simpler thiophene derivatives .
Biological Activity
Sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate, commonly referred to as MK-2894 sodium salt, is a synthetic compound with potential therapeutic applications. Its unique structural features, including the trifluoromethyl group and thiophene moiety, suggest significant biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 495.49 g/mol. The compound features a complex structure that includes:
- Trifluoromethyl group : Known for enhancing lipophilicity and biological activity.
- Thiophene ring : Contributes to the pharmacological profile by participating in electron delocalization.
Research indicates that compounds containing trifluoromethyl groups often exhibit altered interactions with biological targets due to their electron-withdrawing nature. This can enhance binding affinity to certain receptors or enzymes, potentially leading to increased efficacy in therapeutic applications.
Anticancer Activity
MK-2894 has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, research on structurally similar compounds indicates that modifications in the molecular structure can lead to significant changes in antiproliferative activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| MK-2894 | Panc-1 | 0.051 |
| MK-2894 | BxPC-3 | 0.066 |
| Control | WI38 | 0.36 |
These findings suggest that MK-2894 exhibits potent anticancer activity, particularly against pancreatic cancer cell lines, while showing less toxicity towards normal fibroblast cells (WI38) .
Anti-inflammatory Effects
In addition to its anticancer properties, MK-2894 may possess anti-inflammatory effects. Compounds with similar structural characteristics have shown the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators .
Case Studies
-
Case Study on Antiproliferative Effects :
A study published in MDPI examined the antiproliferative effects of various derivatives of compounds containing trifluoromethyl groups. MK-2894 was included in a series of tests against pancreatic cancer cell lines, demonstrating significant inhibition of cell growth at low concentrations . -
Mechanistic Insights :
Research involving electronic structure calculations has provided insights into how the structural features of MK-2894 influence its biological activity. The presence of the trifluoromethyl group was found to enhance electron density distribution favorably for receptor interactions .
Q & A
Q. What are the recommended synthetic routes for sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate, and how do reaction conditions influence yield?
The compound is synthesized via cyclopropane ring formation followed by thiophene-3-carbonyl coupling. Key steps include:
- Cyclopropane functionalization using carboxamide derivatives under mild acidic conditions.
- Suzuki-Miyaura cross-coupling for aryl group introduction, optimized with Pd catalysts and inert atmospheres .
- Final sodium salt formation via ester hydrolysis (e.g., NaOH/EtOH). Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios of intermediates .
Q. What analytical techniques are validated for quantifying this compound in complex matrices like biological fluids?
- Solid-Phase Extraction (SPE): Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol and water effectively retain the compound. Recovery rates exceed 85% when paired with internal standards (e.g., deuterated analogs) to correct for matrix effects .
- LC-MS/MS: Reverse-phase C18 columns (2.1 × 100 mm, 1.7 µm) with mobile phases (methanol/water + 0.1% formic acid) achieve baseline separation. MRM transitions at m/z 550 → 432 (quantifier) and 550 → 308 (qualifier) ensure specificity .
Q. What are the primary pharmacological targets of this compound, and how is selectivity assessed?
The compound acts as a prostaglandin E2 subtype 4 (EP4) receptor antagonist. Selectivity is validated via:
- Radioligand binding assays: Competitive displacement studies against EP1, EP2, and EP3 receptors (IC₅₀ < 10 nM for EP4 vs. >1 µM for others).
- Functional assays: cAMP inhibition in EP4-transfected HEK293 cells, with negligible activity in EP2/EP3 models .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this EP4 antagonist?
Discrepancies often arise from metabolic instability or off-target effects. Mitigation strategies include:
- Metabolite profiling: LC-HRMS to identify major metabolites (e.g., CYP3A4-mediated oxidation).
- Prodrug modification: Introducing ester moieties to enhance bioavailability, as seen in bicyclic carboxamide analogs .
- Tissue distribution studies: Radiolabeled tracer assays to confirm target engagement in disease-relevant tissues .
Q. What strategies optimize the compound’s stability in aqueous solutions during long-term storage?
- pH control: Buffering at pH 7.4 (PBS) reduces hydrolysis of the benzoate ester.
- Adsorption prevention: Silanization of glassware with 5% dimethyldichlorosilane minimizes surface interactions .
- Cryopreservation: Storage at −80°C in amber vials with desiccants (e.g., silica gel) maintains >95% integrity over 6 months .
Q. How do structural modifications to the cyclopropane or thiophene moieties alter receptor binding kinetics?
- Cyclopropane substitution: Replacing the cyclopropyl group with larger rings (e.g., cyclohexyl) reduces EP4 affinity by 10-fold due to steric hindrance.
- Thiophene functionalization: Introducing electron-withdrawing groups (e.g., −CF₃) at the 4-position enhances binding entropy (ΔΔG = −2.1 kcal/mol) .
Q. What in vivo models are appropriate for evaluating the compound’s antitumor activity, and how are dosing regimens optimized?
- Xenograft models: Subcutaneous implantation of EP4-expressing tumors (e.g., colorectal HCT116) with daily oral dosing (10–30 mg/kg).
- Pharmacokinetic profiling: Blood sampling at 0.5, 2, 6, and 24 h post-dose to calculate AUC and adjust for linear kinetics .
Methodological Considerations
Q. How should researchers address batch-to-batch variability in synthetic intermediates?
- QC protocols: NMR purity thresholds (>98%), HPLC-MS tracking of byproducts (e.g., unreacted cyclopropane precursors).
- Crystallization optimization: Ethanol/water recrystallization at −20°C improves consistency in particle size distribution .
Q. What computational tools predict off-target interactions for this compound?
Q. How are metabolite interference issues managed in bioanalytical workflows?
- Column switching: Dual-column LC systems (e.g., TurboFlow) separate parent compounds from glucuronide metabolites.
- Enzymatic hydrolysis: β-Glucuronidase treatment of plasma samples pre-extraction reduces false positives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
